17-Hydroxyventuricidin A
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Overview
Description
17-Hydroxyventuricidin A is a macrolide fungal metabolite originally isolated from Streptomyces . It has antibiotic activity against M. luteus, B. subtilis, and S. aureus and antifungal activity against V. dahlia, Fusarium, and C. tropicalis .
Molecular Structure Analysis
The molecular formula of 17-Hydroxyventuricidin A is C41H67NO12 . Its molecular weight is 766.0 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Hydroxyventuricidin A include a molecular weight of 766.0 g/mol, XLogP3-AA of 4.1, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 12, Rotatable Bond Count of 11, Exact Mass of 765.46632657 g/mol, Monoisotopic Mass of 765.46632657 g/mol, Topological Polar Surface Area of 204 Ų, Heavy Atom Count of 54, Formal Charge of 0, and Complexity of 1350 .Scientific Research Applications
Amino Acid Composition Determines Peptide Activity Spectrum and Hot‐Spot‐Based Design of Merecidin : This study discusses how amino acid composition affects peptide activity, particularly in antimicrobial peptides. This may have relevance to 17-Hydroxyventuricidin A's structure and function, given its potential role as an antimicrobial agent (Wang et al., 2018).
The Enduracidin Biosynthetic Gene Cluster from Streptomyces Fungicidicus : Enduracidin, like 17-Hydroxyventuricidin A, is a peptide antibiotic. This paper details the biosynthetic gene cluster for enduracidin, which could provide insights into similar biosynthetic pathways for 17-Hydroxyventuricidin A (Yin & Zabriskie, 2006).
Proteomic Analysis of the Bacteriocin Thuricin 17 Produced by Bacillus Thuringiensis NEB17 : This research focuses on thuricin 17, a bacteriocin produced by Bacillus thuringiensis. The study's proteomic analysis methods could be applicable to studying 17-Hydroxyventuricidin A (Gray et al., 2006).
Resolvins A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment That Counter Proinflammation Signals
: This paper discusses resolvins, bioactive products from fatty acids. Understanding the transformation and bioactivity of compounds like resolvins may offer parallels for understanding the bioactivity of 17-Hydroxyventuricidin A (Serhan et al., 2002).
Discovery and Development of Galeterone (TOK-001 or VN/124-1) for the Treatment of All Stages of Prostate Cancer : This paper describes the development of a therapeutic molecule by modulating multiple targets in a signaling pathway. Similar strategies could be explored for 17-Hydroxyventuricidin A, if its target pathways are known (Njar & Brodie, 2015).
properties
IUPAC Name |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOPHNQZMRRFR-FZMBSIFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588854 |
Citations
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